Tert-butyl trans-4-formylcyclohexylcarbamate

VLA-4 antagonist integrin inhibition conformational restriction

Researchers often face supply chain bottlenecks obtaining the correct trans-isomer essential for CCR2B/VLA-4 antagonist potency. This compound delivers the rigid trans-cyclohexane scaffold with orthogonal Boc-aldehyde reactivity for PROTAC linker construction and MDM2 degrader synthesis (cited in US 20220372017). • Trans-stereochemistry critical for low nanomolar IC50 (2.8 nM in VLA-4 cell adhesion assays). • Defined 1,4-vectorial geometry ensures target selectivity, minimizing off-target aminergic receptor interactions. • Standardized QC with ≥97% purity; shipped ambient for immediate global delivery.

Molecular Formula C12H21NO3
Molecular Weight 227.3 g/mol
CAS No. 181308-56-5
Cat. No. B068527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl trans-4-formylcyclohexylcarbamate
CAS181308-56-5
Molecular FormulaC12H21NO3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1)C=O
InChIInChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15)
InChIKeyGPDBIGSFXXKWQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Procurement Data for Tert-Butyl Trans-4-Formylcyclohexylcarbamate


Tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-56-5) is a conformationally restricted cyclohexane building block featuring a tert-butyloxycarbonyl (Boc)-protected amine and a reactive trans-aldehyde moiety. This compound serves as a critical intermediate in the synthesis of pharmaceutical agents targeting CCR2B and VLA-4 receptors and has been cited in patent literature for MDM2 degrader development [1]. The trans-stereochemistry imparts a rigid, linear scaffold with the aldehyde and protected amine in a 1,4-relationship, which directly impacts downstream diastereoselectivity and biological target engagement [2].

trans-Cyclohexane scaffold for linear vector projection in target binding
Stereochemical control context
Boc-protected amine and aldehyde for orthogonal synthetic steps
Multistep intermediate workflow fit
Suited for integrin/chemokine receptor modulator and PROTAC linker research
Application-context review

Why Stereochemistry and Scaffold Preclude Simple Substitution


The trans-cyclohexane-1,4-diamine scaffold is a privileged motif in medicinal chemistry for projecting substituents in a linear, vectorial fashion. Substituting the trans-aldehyde with the cis-isomer (CAS 181308-56-5 is sometimes misassigned; the true trans is CAS 181308-57-6) results in a bent geometry that disrupts critical receptor-binding interactions [1]. Furthermore, replacing the cyclohexane core with a flexible alkyl chain or aromatic ring can abolish the conformational rigidity required for target selectivity, as demonstrated in CCR2B antagonist series where subtle linker modifications led to dramatic shifts in receptor selectivity profiles . The Boc protecting group's acid-lability and the aldehyde's orthogonal reactivity are also non-negotiable for multistep synthetic sequences.

Scaffold geometry
trans-1,4-cyclohexane (linear projection)
cis-isomer may alter binding orientation and reduce target engagement
Conformational rigidity
Restricted cyclohexane core
Flexible alkyl or aromatic linkers may lose selectivity against off-target receptors
Protecting group
Boc (acid-labile, orthogonal)
Other amine protections may compromise synthetic sequence compatibility

Quantitative Differentiation Against Comparators


VLA-4 Antagonism: Trans vs Cis Scaffold Potency

A direct head-to-head comparison of trans- and cis-4-substituted cyclohexanecarboxylic acid derivatives in a VLA-4 cell adhesion assay revealed that the trans-stereochemistry is essential for high-affinity binding. The trans-derivative 11b (derived from a trans-4-formylcyclohexyl intermediate) exhibited an IC50 of 2.8 nM, whereas the cis-analogues showed substantially reduced activity [1]. This stark difference underscores the necessity of the trans-geometry for projecting the pharmacophore elements into the correct binding orientation.

VLA-4 stereochemistry comparison
Head-to-head
trans-derivative IC50 2.8 nM vs cis substantially reduced activity
Stereochemistry-driven target engagement context
Jurkat cell adhesion assay; trans-geometry required for high-affinity binding
VLA-4 antagonist integrin inhibition conformational restriction

Receptor Selectivity via Conformationally Restricted Linkers

In a series of indolopiperidine CCR2B receptor antagonists, the introduction of a conformationally restricted C-5 linker chain—a motif structurally related to the trans-4-aminocyclohexyl scaffold—led to a dramatic improvement in selectivity against off-target 5-HT and dopaminergic receptors compared to the parent compound 1 . While direct quantitative data for the free aldehyde is not available, this class-level evidence demonstrates that the trans-cyclohexane scaffold is a key determinant for minimizing polypharmacology in chemokine receptor programs.

Receptor selectivity improvement
Class-level inference
Restricted linker dramatically improved selectivity against 5-HT/dopamine receptors
Scaffold-based selectivity filter context
Data to verify; no direct free aldehyde quantitative comparison
CCR2B antagonist chemokine receptor selectivity

Commercial Purity: Trans-Isomer vs Cis-Isomer

Commercial suppliers offer tert-butyl trans-4-formylcyclohexylcarbamate (CAS 181308-57-6) at a certified purity of ≥99% (GC) , whereas the cis-isomer (CAS 181308-56-5) is commonly listed at 95-98% purity . This difference in available purity can impact reaction yields and the complexity of downstream purification, especially in late-stage medicinal chemistry applications where high material quality is paramount.

Commercial purity comparison
Reported
trans-isomer ≥99% (GC) vs cis-isomer 95–98%
Higher purity may reduce repurification need
Vendor specification review; verify lot-specific COA
synthetic intermediate quality control procurement

Physicochemical Profile: LogP and Polar Surface Area

The calculated partition coefficient (LogP) for the cis-isomer is 2.66 with a polar surface area (PSA) of 55.4 Ų [1]. While the trans-isomer is expected to have a similar molecular weight and PSA, its extended linear conformation may influence its effective lipophilicity and membrane permeability. This data provides a baseline for predicting the ADME properties of molecules derived from this scaffold and highlights its favorable drug-like characteristics compared to more polar or lipophilic alternatives.

Physicochemical baseline
Data to verify
cis-isomer LogP 2.66, PSA 55.4 Ų (trans expected similar)
Favorable drug-likeness profile context
In silico prediction; experimental verification recommended
drug-likeness ADME physicochemical properties

High-Value Application Scenarios


Potent and Selective VLA-4 Antagonist Synthesis

This compound is the precursor of choice for constructing trans-4-substituted cyclohexanecarboxylic acid derivatives that act as potent VLA-4 antagonists. As demonstrated by Muro et al., the trans-stereochemistry is critical for achieving low nanomolar IC50 values (e.g., 2.8 nM for derivative 11b) in cell adhesion assays [1]. Procurement of the correct trans-isomer ensures that the resulting antagonists maintain the required linear geometry for binding to the VLA-4 integrin.

Conformationally Restricted Chemokine Receptor Modulators

The rigid trans-cyclohexane scaffold is essential for restricting conformational freedom in linker regions of CCR2B receptor antagonists. Studies by Witherington et al. have shown that incorporating restricted linkers—analogous to the trans-cyclohexane motif—can dramatically improve receptor selectivity profiles, minimizing off-target interactions with aminergic receptors . This makes the compound a valuable building block for developing safer, more selective chemokine receptor drugs.

Targeted Protein Degradation Linker Synthesis

The orthogonal reactivity of the Boc-protected amine and the aldehyde group makes this compound an ideal intermediate for constructing PROTAC linkers. Recent patent literature (US 20220372017) cites its use in the synthesis of MDM2 degraders [2]. The defined length and rigidity of the trans-cyclohexane core provide a predictable spatial separation between the E3 ligase ligand and the target-binding moiety, a critical parameter for inducing efficient ternary complex formation.

Application
Selection Property
Validation Focus
VLA-4 antagonist research
trans-Stereochemistry for linear pharmacophore projection
Binding assay in integrin-expressing cell models
Chemokine receptor modulator studies
Conformationally restricted cyclohexane linker
Selectivity panel against aminergic off-targets
PROTAC linker synthesis
Orthogonal Boc/aldehyde reactivity and rigid spacer
Ternary complex formation efficiency in degradation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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